Physicochemical Profiling and Structural Utility of 2,8-Diazaspiro[5.5]undecan-1-one in Modern Drug Design
Physicochemical Profiling and Structural Utility of 2,8-Diazaspiro[5.5]undecan-1-one in Modern Drug Design
Executive Summary
The paradigm shift in medicinal chemistry from flat, sp²-hybridized heteroaromatics to three-dimensional, sp³-rich scaffolds is driven by the urgent need to improve pharmacokinetic (PK) profiles and reduce off-target toxicity. Within this space, 2,8-diazaspiro[5.5]undecan-1-one (CAS: 1181356-93-3 for the free base; 1181265-43-9 for the hydrochloride salt) has emerged as a premium spirocyclic building block.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties of this scaffold, explain the causality behind its structural advantages, and provide field-proven, self-validating methodologies for its incorporation into drug discovery pipelines.
Molecular Architecture & Physicochemical Profiling
The utility of 2,8-diazaspiro[5.5]undecan-1-one stems from its unique geometry. The molecule consists of a piperidine ring and a valerolactam ring joined at a single spiro carbon (C6). The 109.5° tetrahedral angle of this spiro center forces the two rings into mutually orthogonal planes.
This structural pre-organization directly influences its physicochemical profile, which is summarized below based on data aggregated from and .
Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 168.24 g/mol | Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for further elaboration during lead optimization. |
| Fraction sp³ (Fsp³) | 0.89 (8/9 carbons) | Confers immense 3D complexity. This directly reduces flat-binding promiscuity (e.g., hERG, CYP450s) and prevents π-stacking driven aggregation, drastically improving aqueous solubility. |
| Topological Polar Surface Area | 41.1 Ų | Perfectly optimized for membrane permeability. It sits in the "sweet spot" permitting both oral absorption and potential Blood-Brain Barrier (BBB) penetration. |
| XLogP3 | -0.1 | The highly hydrophilic core counterbalances the lipophilic appendages typically added during target-directed synthesis. |
| H-Bond Donors (HBD) | 2 | The lactam N-H and piperidine N-H provide essential vectors for engaging kinase hinge regions or GPCR binding pockets. |
| H-Bond Acceptors (HBA) | 2 | The lactam C=O and piperidine nitrogen enhance aqueous solubility and participate in directional dipole interactions. |
Pharmacological Rationale & Target Binding
The pharmacological power of 2,8-diazaspiro[5.5]undecan-1-one lies in its two electronically distinct nitrogen atoms.
-
The N8 Position (Piperidine): This is a secondary aliphatic amine with a predicted pKa of ~9.5. At physiological pH (7.4), this nitrogen is protonated. Causality: This localized positive charge allows the scaffold to form critical, high-affinity electrostatic salt bridges with aspartate or glutamate residues deep within target binding pockets.
-
The N2 Position (Valerolactam): Being part of an amide resonance system, this nitrogen is non-basic (pKa < 0 for protonation). Causality: It remains neutral at physiological pH, acting instead as a rigid, highly directional hydrogen bond donor, while the adjacent C1 carbonyl acts as an acceptor.
Logical mapping of 2,8-diazaspiro[5.5]undecan-1-one structural features to PK/PD outcomes.
Synthetic Tractability: Chemo-Selective Functionalization
A major bottleneck in drug discovery is the need for tedious protection/deprotection steps. Sourced from standard practices utilized by vendors like, the massive electronic disparity between the N8 amine and the N2 lactam allows for completely chemo-selective functionalization.
Protocol 1: Selective Reductive Amination at the N8 Position
This methodology details the functionalization of the N8 position without requiring a protecting group on the lactam.
Step-by-Step Methodology:
-
Reagent Assembly: Dissolve 2,8-diazaspiro[5.5]undecan-1-one free base (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.1 M concentration.
-
Acid Catalysis: Add glacial acetic acid (0.1 eq).
-
Causality: The weak acid protonates the aldehyde oxygen, accelerating nucleophilic attack by the N8 amine to form the iminium ion. Because the pH remains mildly acidic, it prevents the N8 amine from becoming fully protonated and unreactive, while the non-basic N2 lactam remains completely inert.
-
-
Equilibration: Stir the mixture at room temperature for 30 minutes to ensure complete iminium formation.
-
Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 10 minutes.
-
Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It will effectively reduce the transient iminium intermediate to the desired tertiary amine but is entirely incapable of reducing the C1 lactam carbonyl.
-
-
Self-Validation Check (LC-MS): Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS.
-
Validation: The reaction is self-validating; the strict chemo-selectivity ensures you will only observe the mono-alkylated product mass. If di-alkylation or lactam reduction masses are detected, it flags a failure in reagent purity or temperature control.
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under vacuum.
Experimental Protocols for Physicochemical Validation
To confidently utilize this scaffold in structure-based drug design, its lipophilicity at physiological pH—LogD(7.4)—must be empirically validated. Relying solely on calculated XLogP is insufficient due to the protonation state of the N8 nitrogen.
Protocol 2: Shake-Flask LogD(7.4) Determination with Mass Balance
This protocol establishes a self-validating thermodynamic system to measure the distribution coefficient.
Step-by-Step Methodology:
-
Phase Pre-saturation: Combine equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4). Stir vigorously for 24 hours at 25°C, then allow the phases to separate.
-
Causality: Pre-saturation is critical. If dry octanol and buffer are used during the assay, they will partially dissolve into one another, drastically altering the phase volumes and skewing the final concentration calculations.
-
-
Analyte Spiking: Transfer 500 µL of pre-saturated octanol and 500 µL of pre-saturated PBS into a glass vial. Spike with 10 µL of a 10 mM DMSO stock of the spiro compound.
-
Thermodynamic Equilibration: Vortex the vial for 3 minutes, then place it in a thermoshaker at 25°C for 60 minutes.
-
Causality: This duration ensures complete thermodynamic distribution of both the un-ionized (free base) and ionized (protonated N8) species across the lipophilic and aqueous boundaries.
-
-
Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes.
-
Causality: Vigorous shaking creates micro-emulsions (tiny droplets of water in octanol and vice versa). Centrifugation breaks these emulsions, ensuring clean phase boundaries for accurate sampling.
-
-
Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute appropriately and quantify the concentration of the compound in both phases using LC-MS/MS against a standard curve.
-
Self-Validation (Mass Balance): Calculate the total recovered mass: (Conc_octanol × Vol_octanol) + (Conc_buffer × Vol_buffer). Divide this by the initial spiked mass.
-
Validation: The recovery must be >95%. If the mass balance fails, it proves the compound precipitated at the interface or adsorbed to the glass, rendering the LogD calculation invalid.
-
Self-validating shake-flask workflow for determining LogD(7.4) with mass balance verification.
References
-
PubChem, National Center for Biotechnology Information. "CID 45074354: 2,8-diazaspiro[5.5]undecan-1-one hydrochloride." PubChem Database. Available at:[Link]
-
NextSDS Chemical Substance Database. "2,8-diazaspiro[5.5]undecan-1-one hydrochloride Regulatory and Safety Information." NextSDS. Available at:[Link]
